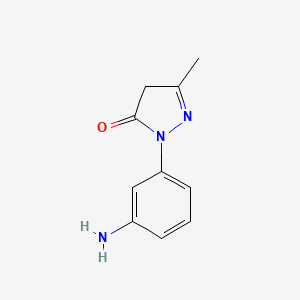
2-(1-Hydroxypentyl)cyclopentan-1-one
Übersicht
Beschreibung
2-(1-Hydroxypentyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentanone, where a hydroxypentyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-Hydroxypentyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1-pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the hydroxypentyl group .
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(1-hydroxypentyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxypentyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-(1-Hydroxypentyl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the hydroxypentyl group.
2-Pentylcyclopentanone: A similar compound with a pentyl group instead of a hydroxypentyl group.
Cyclopentanol: A related compound with a hydroxyl group directly attached to the cyclopentane ring.
The presence of the hydroxypentyl group in cyclopentanone, 2-(1-hydroxypentyl)- imparts unique properties, such as increased solubility and reactivity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
42558-01-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(1-hydroxypentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
DYVAUIYAEICDNS-UHFFFAOYSA-N |
SMILES |
CCCCC(C1CCCC1=O)O |
Kanonische SMILES |
CCCCC(C1CCCC1=O)O |
Key on ui other cas no. |
42558-01-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)




![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)




